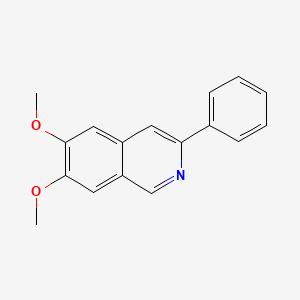

6,7-Dimethoxy-3-phenylisoquinoline

説明

Structure

3D Structure

特性

CAS番号 |

24285-10-7 |

|---|---|

分子式 |

C17H15NO2 |

分子量 |

265.31 g/mol |

IUPAC名 |

6,7-dimethoxy-3-phenylisoquinoline |

InChI |

InChI=1S/C17H15NO2/c1-19-16-9-13-8-15(12-6-4-3-5-7-12)18-11-14(13)10-17(16)20-2/h3-11H,1-2H3 |

InChIキー |

HWDYURZFTCCAGV-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C=NC(=CC2=C1)C3=CC=CC=C3)OC |

製品の起源 |

United States |

Synthetic Methodologies and Chemodiversity Generation of 6,7 Dimethoxy 3 Phenylisoquinoline and Its Derivatives

Established Synthetic Routes for the Isoquinoline (B145761) Skeleton with Emphasis on 6,7-Dimethoxy-3-phenylisoquinoline

Traditional methods for isoquinoline synthesis have been adapted and refined for the specific preparation of this compound. These established routes often form the foundation for more complex synthetic endeavors.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. nrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org This reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org For the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) derivatives, a suitably substituted β-phenylethylamide is required. The presence of electron-donating groups, such as the methoxy (B1213986) groups at the 6 and 7 positions, facilitates the cyclization by activating the aromatic ring towards electrophilic attack. nrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinoline. organic-chemistry.orgorganic-chemistry.org

The mechanism can proceed through two main pathways: one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. nrochemistry.comwikipedia.org The reaction conditions can influence which pathway is favored. nrochemistry.com Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of substituted isoquinoline libraries. organic-chemistry.org

A specific example involves the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ to yield 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org Similarly, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline has been synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide using the Bischler-Napieralski reaction. mdpi.com

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Dehydrating Agent | Conditions | Notes |

|---|---|---|

| POCl₃ | Refluxing, acidic | Widely used for phenethylamides. wikipedia.org |

| P₂O₅ | Refluxing in POCl₃ | Effective for reactants lacking electron-donating groups. wikipedia.org |

| Tf₂O | - | Used with phenethylcarbamates. wikipedia.orgnih.gov |

| PPA | - | Used with phenethylcarbamates. wikipedia.org |

| Microwave | Higher temperatures (e.g., 140°C) | Reduced reaction times. organic-chemistry.org |

The Pictet-Spengler reaction provides another classical route to isoquinoline derivatives, specifically tetrahydroisoquinolines. wikipedia.orgthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com For the synthesis of this compound precursors, a phenethylamine (B48288) with methoxy groups at the 3 and 4 positions would be reacted with a phenyl-substituted aldehyde.

The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring. wikipedia.org The use of a 3,4-dimethoxyphenyl group makes the aromatic ring sufficiently nucleophilic for the reaction to proceed, although it may require harsher conditions, such as refluxing with strong acids, compared to more activated systems like indoles. wikipedia.org The resulting tetrahydroisoquinoline can be subsequently oxidized to the desired isoquinoline. organic-chemistry.orgorganic-chemistry.org

Microwave-assisted Pictet-Spengler reactions have been successfully employed to generate libraries of substituted isoquinolines. organic-chemistry.org Furthermore, phosphate-catalyzed Pictet-Spengler reactions have been developed as a more sustainable approach, using milder conditions. acs.org

Modern synthetic chemistry has increasingly relied on palladium-catalyzed reactions for the construction of complex heterocyclic systems. acs.org These methods offer high efficiency and functional group tolerance. For the synthesis of this compound, several palladium-catalyzed strategies can be envisioned.

One approach involves the Heck reaction , where an o-alkynylbenzaldimine undergoes palladium(II)-catalyzed cyclization followed by alkenylation. researchgate.net The introduction of an ortho-methoxy group on the benzaldimine can promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net Subsequent functionalization at the 3-position with a phenyl group can be achieved through cross-coupling reactions.

Another powerful method is the Sonogashira coupling , which involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org For the synthesis of the target molecule, an appropriately substituted 2-halobenzaldehyde derivative could be coupled with phenylacetylene. The resulting intermediate can then be cyclized to form the isoquinoline ring. A palladium-catalyzed coupling of a tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization, has been shown to produce isoquinolines in excellent yields. organic-chemistry.org

Suzuki coupling is another versatile palladium-catalyzed cross-coupling reaction that can be utilized. For instance, 3-bromo-6,7-dimethoxyisoquinolin-1-one can be coupled with a phenylboronic acid derivative to introduce the phenyl group at the 3-position. nih.gov

Table 2: Comparison of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Reaction | Key Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | o-alkynylbenzaldimines, alkenes | Pd(II) catalyst | Forms 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net |

| Sonogashira Coupling | Terminal alkynes, aryl/vinyl halides | Pd catalyst, Cu(I) co-catalyst | Forms a C-C bond between an alkyne and a halide. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Aryl/vinyl halides, organoboron compounds | Pd catalyst, base | Forms a C-C bond between two sp²-hybridized carbons. nih.gov |

Modern and Sustainable Synthetic Approaches for this compound Synthesis

Recent advancements in synthetic methodology have focused on developing more efficient, sustainable, and atom-economical routes to complex molecules like this compound.

Transition metal catalysis extends beyond just the formation of the isoquinoline core to the functionalization of the pre-formed scaffold. C-H activation has emerged as a powerful tool for the direct introduction of substituents onto aromatic rings, avoiding the need for pre-functionalized starting materials. nih.gov

Rhodium(III)-catalyzed oxidative coupling reactions between aryl aldimines and internal alkynes provide a general route to 3,4-disubstituted isoquinolines with high regioselectivity. acs.org This method involves C-H bond cleavage and C-C bond formation. Additionally, rhodium(III)-catalyzed C-H activation of in-situ generated oximes followed by cyclization with an internal alkyne offers a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

Palladium-catalyzed C-H functionalization has also been extensively studied for quinolines and isoquinolines. nih.gov For instance, the C2-arylation of quinoline (B57606) N-oxides can be achieved with aryl tosylates using a Pd(OAc)₂/X-Phos catalytic system. nih.gov Such strategies could be adapted for the direct phenylation of a 6,7-dimethoxyisoquinoline (B95607) precursor.

The Suzuki coupling reaction has been effectively used to introduce a variety of phenyl substituents at the 3-position of the 6,7-dimethoxyisoquinoline core. For example, 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline can be converted to its triflate and then coupled with various phenylboronic acids to yield a range of 3-phenyl derivatives. nih.gov

The development of asymmetric syntheses of isoquinoline alkaloids is a significant area of research, aiming to produce enantiomerically pure compounds. nih.govnih.gov Organocatalysis and asymmetric metal catalysis play a crucial role in achieving this goal.

Asymmetric versions of the Pictet-Spengler and Bischler-Napieralski reactions have been developed, often employing chiral auxiliaries or catalysts to control the stereochemistry of the cyclization. nih.govresearchgate.net For instance, the intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives is a useful approach for the stereoselective synthesis of optically active tetrahydroisoquinolines. arkat-usa.org

Enantioselective hydrogenation of enamides catalyzed by BINAP-ruthenium(II) complexes is a general method for the asymmetric synthesis of isoquinoline alkaloids. acs.org This approach can provide access to chiral 1,2,3,4-tetrahydroisoquinolines, which are valuable precursors.

More recently, biocatalytic approaches have gained traction. For example, an artificial imine reductase based on biotin-streptavidin technology has been used for the asymmetric reduction of 1-phenyl-3,4-dihydroisoquinoline. thieme-connect.com

Microwave-Assisted and Flow Chemistry Protocols for Efficient this compound Production

Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and flow chemistry to accelerate and improve reaction outcomes. These technologies are particularly advantageous for the synthesis of heterocyclic scaffolds like isoquinolines.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient production of N-heterocycles. rsc.org The primary advantages of using microwave irradiation include significantly reduced reaction times, increased product yields, and often, enhanced purity of the final products. researchgate.net The heating mechanism in microwave chemistry, known as dielectric heating, involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample. researchgate.net This avoids the superficial heating characteristic of conventional methods and can lead to different reaction selectivities.

For the synthesis of isoquinoline derivatives, microwave irradiation has been successfully applied to key reaction steps. For instance, a convenient synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been developed under microwave irradiation, achieving good to excellent yields in a short time frame. researchgate.net Multi-component reactions, which are highly efficient for building molecular complexity, are also well-suited for microwave conditions. Domino reactions to create polyfunctionalized pyrido[2,3-b]indoles and other fused nitrogen heterocycles have been effectively performed under microwave irradiation. mdpi.com While a specific protocol solely for this compound is not detailed, the successful application of microwaves to the synthesis of closely related 1-substituted and 3-oxo-isoquinoline cores strongly suggests its applicability for accelerating key steps like cyclization or cross-coupling in its synthesis. researchgate.netmdpi.com

Flow Chemistry Protocols:

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility for chemical manufacturing. researchgate.net In a flow reactor, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to higher yields, cleaner reaction profiles, and safer handling of hazardous intermediates or exothermic reactions. researchgate.net

The modular nature of flow chemistry setups allows for the integration of multiple reaction and purification steps into a single, continuous process. researchgate.net While the reviewed literature does not provide a specific, end-to-end flow chemistry protocol for the production of this compound, the key reactions involved in its synthesis are amenable to flow processing. For example, the Bischler-Napieralski reaction, a cornerstone for isoquinoline synthesis, can be performed in superheated solvents under microwave conditions, a technique that shares principles with the high-temperature/high-pressure regimes often used in flow reactors. organic-chemistry.org The development of standardized and reproducible flow chemistry protocols is an active area of research, promising more efficient and scalable routes to important pharmaceutical intermediates like the this compound core in the future. researchgate.net

Strategic Derivatization of this compound for Comprehensive Structure-Activity Relationship (SAR) Studies

To explore the full potential of the this compound scaffold, strategic modifications are made at various positions on the molecule. These derivatizations are crucial for developing a comprehensive understanding of how structural changes affect the molecule's biological activity.

Functionalization at the Phenyl Moiety of this compound

The phenyl ring at the C-3 position of the isoquinoline core is a prime target for modification to probe its influence on biological activity. A versatile and powerful method for introducing a wide variety of substituted phenyl groups is the Suzuki-Miyaura cross-coupling reaction. nih.gov

This strategy often begins with a precursor like 3-bromo-6,7-dimethoxyisoquinolin-1-one or a triflate derivative of 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline. nih.gov These halogenated or pseudo-halogenated isoquinolines can then be coupled with a diverse array of commercially available or synthetically prepared phenylboronic acids. The reaction is catalyzed by a palladium complex, such as palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand like XPhos, in the presence of a base. nih.gov This methodology allows for the systematic introduction of different substituents (e.g., biphenyl, t-butylphenyl) onto the phenyl ring, enabling a detailed exploration of the structure-activity relationships. nih.gov

Table 1: Examples of Functionalization at the Phenyl Moiety

| Precursor | Reagent | Resulting Phenyl Moiety | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-3-hydroxy-1-methylisoquinoline triflate | [1,1'-Biphenyl]-3-ylboronic acid | 3-([1,1'-Biphenyl]-3-yl) | nih.gov |

| 6,7-Dimethoxy-3-hydroxy-1-methylisoquinoline triflate | 3-(t-Butyl)phenylboronic acid | 3-(3-(t-Butyl)phenyl) | nih.gov |

| 6,7-Dimethoxy-3-hydroxy-1-methylisoquinoline triflate | 3-Hydroxyphenylboronic acid | 3-(3-Hydroxyphenyl) | nih.gov |

Modification of the Dimethoxy Groups at the 6,7-Position of the Isoquinoline Ring System

The 6,7-dimethoxy substitution pattern is a common feature in many biologically active isoquinoline alkaloids. Modification of these groups can significantly impact the molecule's properties, such as solubility, metabolic stability, and receptor binding affinity. While the provided literature primarily focuses on derivatives retaining the 6,7-dimethoxy groups, the synthesis of related tetrahydroisoquinoline-1-carboxylic acids serves as a template for how these positions can be accessed.

A common strategy for modifying such groups involves demethylation to the corresponding dihydroxy derivative (a catechol), which can then serve as a versatile intermediate for further functionalization. For instance, in the synthesis of certain tetrahydroisoquinoline-3-carboxylic acid derivatives, 6,7-dihydroxy compounds are utilized as key building blocks. mdpi.com These hydroxyl groups can be re-alkylated with different alkyl chains, acylated to form esters, or used as handles for attaching other functional groups, thereby generating a library of derivatives with varied electronic and steric properties at the 6 and 7 positions.

Introduction of Substituents on the Isoquinoline Nitrogen and Other Positions

Further diversification of the this compound scaffold can be achieved by introducing substituents at the isoquinoline nitrogen and at other available positions on the heterocyclic ring, most notably the C-1 position.

N-Alkylation: The isoquinoline nitrogen is basic and can be readily alkylated to form a quaternary isoquinolinium salt. This transformation is typically achieved by treating the parent isoquinoline with an alkylating agent, such as methyl iodide, often in a sealed tube at elevated temperatures. nih.gov This quaternization introduces a permanent positive charge, which can dramatically alter the compound's physicochemical properties and biological activity, often enhancing its interaction with biological targets. nih.gov

C-1 Position Functionalization: The C-1 position is another key site for derivatization. Starting from a 1-methylisoquinoline (B155361) derivative, the methyl group can be functionalized. For example, it can undergo bromination with N-bromosuccinimide (NBS), followed by displacement with azide (B81097) (NaN₃) and subsequent reduction to an aminomethyl group. nih.gov This primary amine can be further modified, for instance, by conversion to a guanidine. Alternatively, the 1-methyl group can be oxidized to a 1-formyl group using selenium dioxide, which can then be reduced to a 1-hydroxymethyl group or used in other carbonyl chemistry. nih.gov

Table 2: Examples of Derivatization at Nitrogen and C-1 Position

| Starting Material | Reagent(s) | Modification | Resulting Derivative | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-3-phenyl-1-methylisoquinoline | MeI | N-methylation | 6,7-Dimethoxy-2-methyl-3-phenyl-1-methylisoquinolinium iodide | nih.gov |

| 6,7-Dimethoxy-3-phenyl-1-methylisoquinoline | 1. NBS, AIBN 2. NaN₃ 3. PPh₃ | C-1 functionalization | 1-(Aminomethyl)-6,7-dimethoxy-3-phenylisoquinoline | nih.gov |

Mechanistic Investigations of Key Reactions in the Synthesis of this compound

The Bischler-Napieralski reaction is a fundamental and widely used method for the synthesis of the 3,4-dihydroisoquinoline core, which is a direct precursor to the aromatic isoquinoline ring system. nrochemistry.comwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com The presence of electron-donating groups, like the methoxy groups in the precursors to this compound, makes the aromatic ring electron-rich and thus facilitates this electrophilic aromatic substitution reaction. nrochemistry.com

Detailed mechanistic studies have revealed two primary pathways for the Bischler-Napieralski reaction:

Mechanism I (Imine-Ester Intermediate): In this pathway, the amide oxygen first coordinates with the Lewis acid catalyst (e.g., POCl₃). This is followed by an intramolecular electrophilic attack of the aromatic ring onto the activated carbonyl carbon. Subsequent elimination of the dichlorophosphoryl group leads to the formation of the 3,4-dihydroisoquinoline product. wikipedia.org

Mechanism II (Nitrilium Ion Intermediate): This pathway is now widely believed to be the operative mechanism under many conditions. It involves the initial dehydration of the amide by the acid catalyst to form a highly electrophilic nitrilium ion intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich phenyl ring to form the cyclized product. This mechanism is supported by the observation of side products like styrenes, which can arise from a retro-Ritter reaction of the nitrilium ion. organic-chemistry.org

The choice of catalyst and reaction conditions can influence which mechanistic pathway is favored and can also lead to different products. For example, using P₂O₅ exclusively instead of POCl₃ with certain substrates has been shown to cause cyclization at an unexpected position (the ipso carbon), leading to rearranged products via a spiro intermediate. wikipedia.org The subsequent dehydrogenation of the initially formed 3,4-dihydroisoquinoline to the fully aromatic isoquinoline can be achieved using various oxidizing agents or a catalyst like palladium on carbon (Pd/C). nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 6,7 Dimethoxy 3 Phenylisoquinoline and Its Analogs

High-Resolution Mass Spectrometry Applications for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 6,7-Dimethoxy-3-phenylisoquinoline and its derivatives, facilitating unambiguous structural confirmation. This technique provides molecular weight information with high accuracy, allowing for the determination of the elemental composition of the parent molecule and its fragments. For instance, HRMS analysis of a synthesized 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline derivative confirmed its mass, validating the successful synthesis. mdpi.com Similarly, HRMS was used to confirm the molecular formula of a diastereomeric morpholinone derivative, a precursor in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com

Beyond structural confirmation, HRMS plays a critical role in impurity profiling. ijnrd.orgijprajournal.com The high resolving power of HRMS allows for the detection and identification of trace-level impurities that may be present in the synthesized compound. These impurities can arise from various sources, including starting materials, side reactions during synthesis, or degradation products. ijnrd.orgveeprho.com Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, provide further structural information on these impurities by analyzing their fragmentation patterns. ijnrd.orgnih.govnih.gov This detailed impurity profile is crucial for ensuring the quality and reliability of the compound for any subsequent research applications. The development of extensive MS/MS databases for isoquinoline (B145761) alkaloids aids in the rapid identification of known compounds and the characterization of new ones. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Detailed Structural Elucidation of this compound Derivatives

¹H NMR spectroscopy provides information on the number and connectivity of hydrogen atoms. For example, in the ¹H NMR spectrum of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), characteristic signals for the methoxy (B1213986) groups appear as intense singlets. researchgate.net The chemical shifts and coupling patterns of the aromatic and aliphatic protons provide a detailed map of the molecule's framework. mdpi.comias.ac.in

While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom in the isoquinoline ring, offering insights into its hybridization and electronic environment. The combined use of these NMR techniques allows for a comprehensive and unambiguous assignment of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H | 4.33 (dd) | 55.7 |

| C5-H | 6.78 (s) | 109.9 |

| C8-H | 6.85 (s) | 111.8 |

| 6-OCH₃ | 3.70 (s) | 55.5 |

| 7-OCH₃ | 3.71 (s) | 55.6 |

| CH₂ (C3) | 2.85-2.95 (m) | 38.4 |

| CH₂ (C4) | 3.13-3.28 (m) | 24.5 |

| Note: Data is illustrative and based on a representative compound. mdpi.com Actual chemical shifts can vary depending on the specific analog and solvent used. sigmaaldrich.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Structures

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional conformation of this compound and its derivatives in the solid state. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's spatial arrangement. researchgate.net

For chiral derivatives of this compound, X-ray crystallography is crucial for establishing the absolute configuration of stereogenic centers. For example, the crystal structure of [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol confirmed the absolute stereochemistry at the C1 and C3 positions. researchgate.netnih.gov The analysis revealed the N-heterocycle adopting a half-chair conformation and the dihedral angle between the benzene (B151609) rings. researchgate.net

The detailed conformational information obtained from X-ray crystallography is vital for understanding structure-activity relationships and for computational modeling studies. The solid-state packing of the molecules, including intermolecular interactions like hydrogen bonding, can also be elucidated.

Table 2: Illustrative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| V (ų) | 1504.1(4) |

| Z | 4 |

| Note: This data is for a representative isoquinoline derivative and not specifically for this compound. |

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification of this compound and Related Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental for the purity assessment, isolation, and quantification of this compound and its analogs. nih.govrsc.org

HPLC is a highly versatile and sensitive technique used to separate, identify, and quantify components in a mixture. researchgate.netmdpi.com For purity assessment, a sample of the synthesized compound is injected into the HPLC system, and the resulting chromatogram reveals the presence of the main compound as well as any impurities. researchgate.net The area under each peak is proportional to the concentration of the corresponding component, allowing for the determination of the purity of the target compound. Method development often involves optimizing the mobile phase composition, pH, and stationary phase to achieve the best separation of the target compound from its impurities. researchgate.net

TLC is a simpler and faster chromatographic technique that is often used for monitoring the progress of a reaction and for preliminary purity checks. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase, and the plate is developed in a suitable solvent system. The separation of components is visualized, often under UV light, providing a quick assessment of the number of components in the sample.

In addition to purity assessment, chromatographic methods are also employed for the isolation and purification of this compound derivatives from reaction mixtures. rsc.orgnih.gov Column chromatography, a preparative form of chromatography, is frequently used to separate the desired product from unreacted starting materials and byproducts.

Table 3: Common Chromatographic Techniques and Their Applications

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, isolation of small quantities. nih.govmdpi.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity checks. nih.gov |

| Column Chromatography | Preparative isolation and purification. nih.gov |

| Gas Chromatography (GC) | Analysis of volatile derivatives or impurities. veeprho.com |

Computational Chemistry and Theoretical Modeling of 6,7 Dimethoxy 3 Phenylisoquinoline

Quantum Chemical Investigations of Electronic Structure and Reactivity of 6,7-Dimethoxy-3-phenylisoquinoline

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. numberanalytics.com

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. numberanalytics.com It is widely employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total energy of the system. This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Data from a DFT Geometry Optimization for a Molecule like this compound

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (C-N) | Length of a carbon-nitrogen bond within the isoquinoline (B145761) ring. | ~1.3-1.4 Å |

| Bond Angle (C-C-N) | Angle within the isoquinoline ring structure. | ~120° |

| Dihedral Angle | The twist angle between the isoquinoline ring and the phenyl ring. | 45-60° |

This table is illustrative, showing the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy and distribution of these orbitals on the this compound scaffold are key to its reactivity.

HOMO : The HOMO is expected to be localized over the electron-rich isoquinoline ring system, particularly influenced by the electron-donating methoxy (B1213986) groups and the nitrogen atom. The location of the largest HOMO coefficients indicates the most probable sites for electrophilic attack. youtube.com

LUMO : The LUMO is generally distributed across the aromatic system, with significant coefficients on carbon atoms that can accept electron density. This indicates the likely sites for nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

Table 2: FMO Parameters and Their Interpretation

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger nucleophilicity (better electron donor). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electrophilicity (better electron acceptor). |

The Molecular Electrostatic Potential (ESP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.govrsc.org It is invaluable for understanding and predicting how a molecule will interact with other molecules, such as biological receptors or other reactants. researchgate.net The surface is color-coded to indicate different regions of charge:

Negative Potential (Red/Yellow) : These regions are electron-rich and are susceptible to electrophilic attack. They also act as hydrogen bond acceptors. For this compound, these areas are expected around the lone pair of the nitrogen atom in the isoquinoline ring and the oxygen atoms of the methoxy groups.

Positive Potential (Blue) : These regions are electron-poor, typically around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. They can act as hydrogen bond donors.

Neutral Potential (Green) : These regions have a relatively neutral charge, often found on the carbon framework of aromatic rings.

The EPS provides a holistic view of the charge distribution, which governs non-covalent interactions like hydrogen bonding and electrostatic attraction, playing a key role in drug-receptor binding. nih.govrsc.org

Molecular Dynamics Simulations and Conformational Analysis of this compound in Various Environments

While quantum chemical methods typically analyze static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility and conformational changes.

For this compound, MD simulations can explore key dynamic properties:

Conformational Flexibility : The primary points of flexibility are the rotation of the phenyl group around the single bond connecting it to the isoquinoline core and the rotation of the two methoxy groups. MD simulations can map the energy landscape associated with these rotations, identifying preferred (low-energy) conformations.

Solvent Effects : The behavior and preferred conformation of a molecule can change dramatically in different environments. MD simulations can be performed with the molecule in a vacuum, in an aqueous solution, or embedded within a simulated biological membrane. This helps predict how the molecule will behave in a physiological context. For example, the stability of certain conformations might depend on the formation of hydrogen bonds with surrounding water molecules. mdpi.com

Binding Dynamics : If the structure of a biological target (like the FtsZ protein, a known target for some isoquinolines) is known, MD simulations can model the process of the ligand binding to the protein, revealing the stability of the interactions and any conformational changes in either the ligand or the protein upon binding. mdpi.comnih.govnih.gov

Ligand-Based and Structure-Based Computational Approaches for this compound Derivatives

Computational approaches are essential in modern drug discovery for designing and optimizing lead compounds. These methods can be broadly categorized as ligand-based (when the target structure is unknown) or structure-based (when the target structure is known).

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This is particularly useful when designing derivatives of a lead compound like this compound to improve a specific property, such as antibacterial potency. nih.govnih.gov

The computational process of a QSAR study involves several key steps:

Data Set Preparation : A series of this compound derivatives is synthesized, and their biological activity (e.g., minimum inhibitory concentration against a bacterial strain) is measured.

Descriptor Calculation : For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure it is statistically robust and not a result of chance correlation.

The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts toward more potent compounds and reducing the time and cost of drug development.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Property Quantified |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and complexity. |

| Geometric | Molecular Surface Area | Three-dimensional size and shape. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, related to membrane permeability. |

Molecular Docking Studies with Biological Targets for this compound (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. These studies are crucial for understanding the potential binding modes of a ligand to a biological target, such as a protein or enzyme. For derivatives of this compound, molecular docking studies have been pivotal in identifying and characterizing their interactions with potential biological targets, most notably the bacterial cell division protein FtsZ. nih.govnih.gov

The FtsZ protein is a key component of the bacterial cytoskeleton and plays an essential role in cell division, making it an attractive target for the development of novel antibacterial agents. nih.gov Research has focused on the synthesis and evaluation of various 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives as FtsZ-targeting antibacterial agents. nih.govnih.gov

These studies have revealed that specific structural modifications to the this compound core can significantly influence binding affinity to FtsZ. The binding of these compounds to Staphylococcus aureus FtsZ (SaFtsZ) has been a particular focus of investigation. nih.govnih.gov

Table 1: Theoretical Binding Interactions of this compound Derivatives with FtsZ

| Derivative Type | Key Interacting Residues (Theoretical) | Predicted Binding Mode | Reference |

| 3-Phenyl-substituted 6,7-dimethoxyisoquinolines | Interactions with the GTP-binding site or allosteric sites have been proposed based on the activity of related compounds. | The phenyl group at the 3-position is suggested to be crucial for interaction within a hydrophobic pocket of the FtsZ protein. | nih.gov |

| Quaternary isoquinolinium derivatives | The positively charged nitrogen is hypothesized to form electrostatic interactions with negatively charged residues in the binding pocket. | Enhanced binding affinity compared to non-quaternized analogues, potentially due to stronger electrostatic interactions. | nih.gov |

It is important to note that these are theoretical binding modes derived from computational models. Experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be required to confirm these predictions.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large compound libraries for novel molecules with the potential for similar activity.

While the antibacterial activity of this compound derivatives against FtsZ has been established, specific pharmacophore models for this class of compounds targeting FtsZ are not extensively detailed in the currently available literature. However, based on the structure-activity relationships of related isoquinoline and quinoline (B57606) derivatives targeting other biological entities, a hypothetical pharmacophore model for FtsZ inhibition by this compound derivatives can be proposed.

A study on isoquinolin-1-one and quinazolin-4-one inhibitors of TNF-α generated a five-point pharmacophore model (AAHRR) consisting of two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings. documentsdelivered.com While the target is different, the structural similarities suggest that a pharmacophore for this compound derivatives might also include features such as:

Aromatic Rings: The isoquinoline and phenyl rings are likely key features for hydrophobic and π-stacking interactions within the FtsZ binding site.

Hydrogen Bond Acceptors: The methoxy groups at the 6 and 7 positions, as well as the nitrogen atom of the isoquinoline ring, could act as hydrogen bond acceptors.

Further research is required to develop and validate a specific pharmacophore model for this compound derivatives as FtsZ inhibitors. Such a model would be invaluable for the virtual screening and design of new, more potent antibacterial agents.

In Silico Prediction of Biological Activity and ADMET Properties (Excluding toxicity/safety profiles, focusing on mechanistic insights)

These computational tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of physicochemical and pharmacokinetic parameters.

Table 2: General Predicted ADMET Profile for Isoquinoline-type Compounds (Illustrative)

| ADMET Property | Predicted Outcome | Mechanistic Insight |

| Absorption | ||

| Gastrointestinal (GI) Absorption | Likely good to moderate | The relatively planar and lipophilic nature of the isoquinoline core generally favors passive diffusion across the intestinal membrane. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Possible | The ability to cross the BBB is dependent on factors like lipophilicity, molecular weight, and the presence of specific transporters. The lipophilic character of the phenyl and methoxy groups may facilitate penetration. |

| Plasma Protein Binding | Likely high | Many aromatic and lipophilic compounds exhibit high binding to plasma proteins like albumin, which can affect the free drug concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Metabolism | Likely metabolized by various CYP isoforms (e.g., CYP3A4, CYP2D6) | The aromatic rings and methoxy groups are potential sites for oxidative metabolism by CYP enzymes. O-demethylation is a common metabolic pathway for methoxy-substituted compounds. |

| Excretion | ||

| Renal/Hepatic Clearance | Both routes are possible | Metabolites are typically more polar and are excreted via the kidneys. The parent compound and its metabolites could also be eliminated through bile via hepatic clearance. |

It is crucial to emphasize that these are generalized predictions for isoquinoline-type compounds and may not accurately reflect the specific ADMET profile of this compound or its derivatives. nih.gov Detailed in vitro and in vivo studies are necessary to determine the actual pharmacokinetic behavior of these compounds. The insights gained from such computational predictions, however, provide a valuable framework for guiding further experimental investigation and for the early-stage filtering of compounds with potentially unfavorable pharmacokinetic characteristics.

In Vitro Biological Target Interaction and Cellular Pathway Modulation Studies of 6,7 Dimethoxy 3 Phenylisoquinoline

Enzyme Inhibition Studies of 6,7-Dimethoxy-3-phenylisoquinoline Derivatives

Kinase Inhibition Profiling by this compound Analogs

While direct kinase inhibition profiling for this compound is not extensively documented in the reviewed literature, studies on structurally related compounds provide insights into potential activity. For instance, a compound featuring a 6,7-dimethoxyquinazoline (B1622564) core, 4-(4-hydroxyphenylamino)-6,7-dimethoxyquinazoline, has been identified as an inhibitor of Janus kinase 3 (JAK3). nih.gov Additionally, research into other heterocyclic systems has revealed potent kinase inhibitors, such as the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives which act as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including isoquinolines, may offer a versatile scaffold for the development of kinase inhibitors.

Phosphodiesterase (PDE) Inhibition and Urease Inhibition by this compound Related Structures

The 6,7-dimethoxyisoquinoline (B95607) moiety is a feature in compounds designed as phosphodiesterase (PDE) inhibitors. However, specific IC50 data for this compound as a PDE inhibitor is not detailed in the available research.

Regarding urease inhibition, research has focused on other quinoline (B57606) and quinazolinone derivatives. tandfonline.comnih.govresearchgate.net For example, a series of quinoline-based acyl thiourea (B124793) derivatives were synthesized and tested for urease inhibitory activity, with some compounds showing potent inhibition with IC50 values as low as 1.19 µM. tandfonline.comnih.gov Similarly, novel quinazolinone derivatives have demonstrated excellent in vitro urease inhibition, with IC50 values ranging from 1.88 to 6.42 µg/mL. researchgate.net While these studies highlight the potential of the broader quinoline family as urease inhibitors, specific data for this compound is not provided. Other research has explored isoquinoline (B145761) urea/thiourea derivatives for their inhibitory effects on the tyrosinase enzyme. nih.govtandfonline.com

Receptor Binding and Modulation by this compound Compounds (e.g., GPCRs, Ion Channels)

The interaction of isoquinoline derivatives with G-protein-coupled receptors (GPCRs) and ion channels is an active area of investigation. nih.gov A synthesized analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been studied for its effects on smooth muscle contractility. nih.gov This compound was found to modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors at a concentration of 50 μM. nih.gov Immunohistochemical analysis revealed a significant reduction in the expression of 5-HT₂A and 5-HT₂B receptors in the presence of DIQ. nih.gov The compound's maximal effect on muscle contraction was also observed at 50 μM. nih.gov

Furthermore, the isoquinoline scaffold is relevant in the context of ion channel modulation. nih.gov Specifically, the modulation of Kv7 (KCNQ) voltage-gated potassium channels by small molecules is a field of rising interest due to their ability to cause significant electrophysiological changes. nih.gov

Cellular Mechanisms of Action of this compound in vitro

Cell Proliferation and Apoptosis Induction Pathways in Cellular Models

Derivatives of the isoquinoline scaffold have demonstrated notable effects on cell proliferation and apoptosis in cancer cell models. Studies on naphthylisoquinoline alkaloids, which are structurally related to the core compound, have shown significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Mechanistic investigations revealed that these compounds induce apoptotic cell death through the intrinsic pathway. nih.gov Key events observed include the deformation of the nuclear membrane, disruption of the mitochondrial membrane potential (MMP), and an increase in reactive oxygen species (ROS) production. nih.gov

Apoptosis, or programmed cell death, is a critical process regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. mdpi.com The intrinsic pathway involves the release of cytochrome c from mitochondria, which triggers a cascade involving caspases, the key executioners of apoptosis. mdpi.com The activity of naphthylisoquinoline alkaloids appears to leverage this intrinsic pathway to eliminate cancer cells. nih.gov

Furthermore, compounds based on a 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold, which also shares structural similarities, have been evaluated for antiproliferative activity in various tumor cell lines. nih.gov Some of these derivatives exhibited noteworthy antiproliferative effects in the low micromolar range. nih.gov The induction of apoptosis in various cancer cells can also be triggered by natural polyphenols through the modulation of proteins in the Bcl-2 family and the activation of caspases. mdpi.com

Cell Cycle Regulation and Arrest Mechanisms Mediated by this compound Derivatives

Derivatives of this compound have been shown to exert potent cytotoxic effects on cancer cells by directly interfering with the cell division cycle. A notable example is the derivative 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine, also known as CWJ-082, which has been studied for its effects on human cervical cancer cells. nih.gov

Research indicates that CWJ-082 induces cell cycle arrest at the G2/M phase, preventing cells from entering mitosis. nih.gov This arrest is followed by caspase-dependent apoptosis, a form of programmed cell death. The underlying mechanism for this mitotic arrest involves the activation of the cyclin-dependent kinase 1/cyclin B1 complex and an increase in the phosphorylation of histone H3, key events that regulate entry into mitosis. nih.gov

Furthermore, CWJ-082 was found to activate the mitotic spindle checkpoint and promote the polymerization of α-tubulin. nih.gov The spindle assembly checkpoint is a critical cellular surveillance mechanism that ensures proper chromosome segregation. By activating this checkpoint and stabilizing microtubules, the compound disrupts the normal process of cell division, ultimately leading to apoptotic cell death in cancer cells. nih.gov

Table 1: Effects of CWJ-082 on Cell Cycle Components in Human Cervical Cancer Cells

| Cellular Component/Process | Observed Effect | Reference |

|---|---|---|

| Cell Cycle Phase | Arrest at G2/M phase | nih.gov |

| Apoptosis | Induction of caspase-dependent apoptosis | nih.gov |

| Key Regulatory Complex | Activation of cyclin-dependent kinase 1/cyclin B1 | nih.gov |

| Tubulin Dynamics | Induction of α-tubulin polymerization | nih.gov |

Signal Transduction Pathway Perturbations by this compound

The biological activity of this compound derivatives extends to the modulation of crucial signal transduction pathways that control cellular responses. The compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has been shown to influence pathways governing muscle contractility. mdpi.com

In ex vivo studies on smooth muscle tissue, DIQ was found to modulate the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. mdpi.com This interaction appears to affect calcium currents, suggesting that DIQ can interfere with Ca2+ influx, a critical secondary messenger in numerous signaling cascades. mdpi.com Immunohistochemical analysis confirmed this, showing a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons of the myenteric plexus. mdpi.com

In the context of cancer, the apoptotic cell death induced by derivatives like CWJ-082 is itself a result of signal transduction pathway perturbation. The activation of the spindle assembly checkpoint initiates a signaling cascade that ultimately leads to the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Modulatory Effects on Multidrug Resistance Efflux Pumps (e.g., P-gp, MRP-1, BCRP)

A significant area of research for isoquinoline derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug-resistance-associated protein-1 (MRP1), and breast cancer resistance protein (BCRP), which actively pump chemotherapeutic drugs out of the cell. researchgate.netnih.gov

A series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to modulate these efflux pumps. researchgate.net Studies show that these compounds can be very active and highly selective inhibitors of P-gp. researchgate.net For instance, specific amide and ester derivatives in this series potently inhibited the efflux of the P-gp substrate calcein-AM. Two compounds, designated as 4 and 10 in the study, were particularly effective, with EC50 values of 0.3 µM and 0.33 µM, respectively, for the inhibition of calcein-AM efflux. researchgate.net Importantly, these compounds showed high selectivity for P-gp with significantly less activity against MRP1 and BCRP. researchgate.net This selectivity is a desirable trait for an MDR reverser, as it may reduce off-target effects.

Table 2: P-gp Inhibitory Activity of Select 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound | P-gp Calcein-AM Efflux Inhibition (EC50) | Reference |

|---|---|---|

| Derivative 4 | 0.3 µM | researchgate.net |

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data for this compound Series

The biological effects of this compound derivatives are highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies have provided valuable insights into the features required for their activity as both MDR modulators and antibacterial agents. researchgate.netnih.gov

For MDR Reversal Activity: Analysis of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed key pharmacophoric features for potent P-gp inhibition. researchgate.net

Substitutions on Ring D: The presence of methoxy (B1213986), allyloxy, or acetylamino groups on the terminal aryl ring (Ring D) is important for activity. researchgate.net

Linker Rigidity and Length: Rigid linkers connecting the isoquinoline core to the terminal aryl ring, such as oxycarbonylvinyl and oxycarbonylphenylcarbamoyl groups, were found to be favorable. The optimal length of this linker was determined to be between 7.75 and 13.37 Å. researchgate.net

For Antibacterial Activity: SAR studies on 3-phenylisoquinolines targeting the bacterial cell division protein FtsZ have also been conducted. nih.gov

Quaternization: Quaternary isoquinolinium derivatives, which carry a permanent positive charge, consistently showed enhanced antibacterial activity against strains like Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE) compared to their non-quaternary isoquinoline precursors. nih.gov

1-Position Substitution: The nature of the substituent at the 1-position of the isoquinoline ring is critical. While a 1-cyano derivative was inactive, its reduction product, the 1-aminomethyl derivative, was active. nih.gov Furthermore, introducing basic functionalities like 1-guanidinomethyl and 1-(2-guanidinoethyl) groups resulted in activity against both S. aureus and E. faecalis. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Biological Activity | Structural Feature | Effect on Activity | Reference |

|---|---|---|---|

| P-gp Inhibition | Methoxy, allyloxy, or acetylamino groups on terminal aryl ring | Important for potent inhibition | researchgate.net |

| P-gp Inhibition | Rigid linkers (e.g., oxycarbonylvinyl) | Favorable for activity | researchgate.net |

| Antibacterial | Quaternization of the isoquinoline nitrogen | Enhanced activity | nih.gov |

Table of Mentioned Compounds

| Compound Name/Identifier | Chemical Name |

|---|---|

| This compound | This compound |

| CWJ-082 | 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine |

| DIQ | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline |

| P-glycoprotein (P-gp) | Permeability-glycoprotein |

| MRP-1 | Multidrug resistance-associated protein 1 |

| BCRP | Breast cancer resistance protein |

Advanced Methodologies in Chemical Biology and Material Science Applications of 6,7 Dimethoxy 3 Phenylisoquinoline

Application of 6,7-Dimethoxy-3-phenylisoquinoline as a Chemical Probe for Target Identification

Chemical probes are essential tools for elucidating the mechanisms of action of bioactive small molecules and for identifying their protein targets within the complex cellular environment. The development of probes based on the this compound scaffold holds the potential to unravel the molecular targets of this class of compounds, which have been investigated for various therapeutic properties, including as inhibitors of HIV-1 reverse transcriptase. nih.gov

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the protein targets of small molecules. This technique typically involves the use of a chemical probe that is a modified version of the bioactive compound. The probe is designed to covalently bind to its protein targets, which can then be isolated and identified. A common approach is to incorporate a reactive group (like a photo-affinity label) and a reporter tag (such as biotin (B1667282) for pull-down assays) into the probe's structure.

While direct application of this compound conjugates in affinity-based pull-down assays is not yet widely documented in publicly available research, the principles of probe design are well-established. To be used as a chemical probe, the this compound core would need to be synthetically modified to include a linker arm attached to a reporter tag, such as biotin. This modification would ideally be at a position on the molecule that does not significantly disrupt its binding to its protein targets. The synthesis of various substituted 3-phenyl-6,7-dimethoxyisoquinoline derivatives has been described, indicating the feasibility of creating such functionalized probes. nih.gov For instance, derivatives have been synthesized where functional groups are introduced at the 1-position or on the 3-phenyl ring. nih.gov

An affinity pull-down assay using a biotinylated this compound probe would involve incubating the probe with a cell lysate or a specific protein fraction. nih.gov The probe-protein complexes would then be captured on a streptavidin-coated solid support, allowing for the separation of the target proteins from the rest of the proteome. nih.gov After washing away non-specifically bound proteins, the captured proteins can be eluted and identified using techniques like mass spectrometry.

Proteomic approaches are crucial for identifying the binding partners of small molecules like this compound. Photo-affinity labeling (PAL) is a particularly useful technique for this purpose, as it can capture both stable and transient protein-ligand interactions. nih.gov This method utilizes a probe containing a photo-activatable group, such as a diazirine or benzophenone, which upon UV irradiation, forms a covalent bond with nearby proteins. nih.gov

The synthesis of a photo-affinity probe based on the this compound scaffold would be the first step. This would involve chemically modifying the parent compound to incorporate a photo-reactive moiety and a clickable handle (e.g., an alkyne or azide) for subsequent attachment of a reporter tag. The synthesis of derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) has been reported, which could serve as a basis for designing such probes. nih.gov Once the probe is synthesized, it can be introduced into a biological system, such as cultured cells. After an incubation period to allow for binding to its targets, the system is irradiated with UV light to induce covalent cross-linking. The tagged proteins can then be enriched and identified by mass spectrometry-based proteomics.

Development of Fluorescent Probes and Imaging Agents Based on the this compound Scaffold

The inherent fluorescence of some isoquinoline (B145761) derivatives makes the this compound scaffold a promising platform for the development of fluorescent probes and imaging agents. These tools are invaluable for visualizing biological processes and the localization of molecules in real-time.

Research has shown that certain 3-phenylisoquinoline (B1583570) derivatives exhibit fluorescence that can be used to monitor their binding to biological targets. nih.gov For example, the binding of select 3-phenylisoquinolinium derivatives to the bacterial cell division protein FtsZ has been demonstrated and characterized using fluorescence spectroscopy. nih.govnih.gov This suggests that the fluorescence properties of the this compound core could be harnessed to create probes that report on their binding events, for instance, through changes in fluorescence intensity or wavelength.

Furthermore, the isoquinoline scaffold has been successfully utilized in the development of radiolabeled imaging agents for positron emission tomography (PET). A notable example is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline that was radiolabeled with carbon-11 (B1219553) to create a PET tracer for imaging sigma-2 receptors, which are implicated in various neurological and oncological conditions. This demonstrates the potential of the 6,7-dimethoxyisoquinoline (B95607) core in the design of probes for in vivo imaging.

Potential in Supramolecular Chemistry and Material Science

The structural features of this compound, including its aromatic rings and heteroatoms, provide opportunities for its application in supramolecular chemistry and material science. These fields explore the non-covalent interactions between molecules to create organized assemblies and functional materials.

The ability of molecules to self-assemble into well-defined supramolecular structures is dependent on the presence of functional groups that can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While specific studies on the self-assembly of this compound are not extensively reported, the potential for such behavior can be inferred from the structures of related isoquinoline alkaloids.

For instance, papaverine, which is 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, has been shown to form multi-component crystals with fumaric acid. nih.gov X-ray crystal structure analysis of these co-crystals revealed the formation of a one-dimensional ribbon structure held together by a combination of O-H···N and C-H···O hydrogen bonds. nih.gov The presence of methoxy (B1213986) groups and the nitrogen atom in the isoquinoline ring of this compound suggests that it could also participate in similar intermolecular hydrogen bonding. Additionally, the phenyl and isoquinoline ring systems provide the potential for π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules. These properties could be exploited to design novel supramolecular polymers or gels.

The nitrogen atom in the isoquinoline ring and the potential for C-H activation on the phenyl ring make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. In particular, their application in the development of metal complexes for organic light-emitting diodes (OLEDs) is a promising area of research. ossila.comnoctiluca.eunoctiluca.eu

Iridium(III) complexes are among the most successful phosphorescent emitters used in OLEDs due to their high quantum efficiency. acs.orgmdpi.com The photophysical properties of these complexes can be finely tuned by modifying the structure of the ligands. Phenylisoquinoline-based ligands have been extensively studied for this purpose, particularly for creating red and near-infrared (NIR) emitting materials. acs.orgnih.gov The substitution on the phenylisoquinoline core, including the position and electronic nature of the substituents, can significantly impact the emission color and efficiency of the resulting iridium complex. acs.orgacs.org

Role in Organic Semiconductor Research

A comprehensive review of scientific literature indicates that while the broader class of isoquinoline derivatives has attracted interest in materials science, specific research into This compound for applications in organic semiconductors is not documented. The potential of isoquinoline-based materials in optoelectronics and for creating conductive materials is an area of exploration. numberanalytics.comamerigoscientific.com However, dedicated studies detailing the synthesis, characterization, and performance of this compound as an organic semiconductor, or as a component in organic electronic devices, are not available in published research.

Generally, the electronic properties of isoquinoline derivatives can be tuned by attaching different functional groups to the core structure, which can alter the electron density and, consequently, its semiconductor properties. amerigoscientific.com Research has been conducted on various functionalized quinolines and isoquinolines to evaluate their electronic and photophysical characteristics for potential use in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orguconn.edunih.govmdpi.com For instance, some phenylquinoline derivatives have been effectively used as interfacial layers to enhance the performance of organic electronic devices. researchgate.net

Despite these broader investigations into the isoquinoline family, the specific role and potential efficacy of this compound in the field of organic semiconductors remain an unexplored area of research. As a result, there are no detailed research findings or data tables on its electronic properties, such as charge carrier mobility, energy levels (HOMO/LUMO), or performance in semiconductor devices, to report at this time.

Future Directions and Emerging Research Avenues for 6,7 Dimethoxy 3 Phenylisoquinoline

Exploration of Novel Synthetic Pathways for Stereoselective 6,7-Dimethoxy-3-phenylisoquinoline Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a significant future direction in the study of this compound is the development of novel synthetic pathways that allow for precise control over the three-dimensional arrangement of atoms (stereoselectivity).

Researchers are moving beyond classical synthetic methods to explore more sophisticated and efficient strategies. One promising approach involves the combination of established reactions to create chiral intermediates. For instance, a diastereoselective total synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related structure, has been achieved by combining the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.gov This method uses a chiral amine to direct the stereochemical outcome of the reaction, leading to the desired enantiomer. mdpi.com

Another key area of exploration is the use of catalytic, asymmetric methods. These reactions utilize a small amount of a chiral catalyst to produce large quantities of a single enantiomer, offering a more efficient and atom-economical approach. The development of such methods for the this compound core would be a significant advancement.

Furthermore, modern cross-coupling reactions, such as the Suzuki coupling, are being employed to construct the 3-phenylisoquinoline (B1583570) framework. nih.gov Future research will likely focus on adapting these powerful reactions for stereoselective synthesis, potentially by developing novel chiral ligands or catalyst systems specifically tailored for the isoquinoline (B145761) scaffold. The synthesis of versatile intermediates, such as 6,7-dimethoxy-3-(3-hydroxyphenyl)-1-methylisoquinoline, through Suzuki-coupling provides a platform for creating a diverse library of derivatives. nih.gov

| Synthetic Method | Description | Application Example |

| Petasis Reaction / Pomeranz–Fritsch–Bobbitt Cyclization | A combination approach where the Petasis borono-Mannich reaction is used to create a chiral morpholinone intermediate, which is then cyclized to form the tetrahydroisoquinoline core. mdpi.comnih.gov | Diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, enabling the attachment of the phenyl group at the 3-position of the isoquinoline ring. nih.gov | Synthesis of various 3-phenyl-1-methylisoquinoline derivatives from a 3-hydroxy-1-methylisoquinoline triflate intermediate. nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and drug discovery. nih.gov These computational tools offer the potential to dramatically accelerate the design and development of new this compound derivatives with optimized properties.

One of the primary applications of AI/ML is in the prediction of molecular properties. By training algorithms on existing data, models can predict the biological activity, and other relevant characteristics of novel, untested molecules. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. For the this compound scaffold, AI can be used to predict which substitutions on the phenyl or isoquinoline rings are most likely to enhance a desired biological effect, such as antibacterial activity.

Furthermore, machine learning can revolutionize synthetic planning. asiaresearchnews.com Researchers are developing platforms that combine automated experiments with AI to predict the outcomes of chemical reactions. cam.ac.uk Such a "reactome" approach could suggest optimal synthetic routes to complex this compound targets, identifying the most efficient reaction conditions and commercially available starting materials. asiaresearchnews.comcam.ac.uk This integration of AI with high-throughput chemistry promises to overcome many of the current bottlenecks in chemical synthesis. cam.ac.uk

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Using algorithms trained on known data to predict the properties (e.g., biological activity, toxicity) of new compounds. nih.govnih.gov | Faster identification of derivatives with enhanced activity; reduction in the number of compounds that need to be synthesized and tested. |

| De Novo Design | Generating novel molecular structures computationally that are optimized for a specific target or property. pharma-iq.com | Discovery of entirely new and patentable this compound-based compounds with high predicted efficacy. pharma-iq.com |

| Retrosynthesis Prediction | Algorithms that suggest synthetic pathways for a target molecule by working backward from the final product. asiaresearchnews.com | Accelerates the discovery of efficient and viable synthetic routes, especially for complex stereoselective derivatives. asiaresearchnews.com |

| Reaction Outcome Prediction | ML models that predict the success and yield of a chemical reaction based on the reactants, reagents, and conditions. cam.ac.uk | Optimizes reaction conditions, increases synthetic efficiency, and reduces failed experiments. |

Broader Applicability of this compound Scaffold in Diverse Academic Research Fields

The 3-phenylisoquinoline core is a privileged scaffold in medicinal chemistry, and the 6,7-dimethoxy substitution pattern is common among bioactive natural products. nih.govrsc.org This foundation suggests that the this compound framework holds significant potential for exploration in a wide range of academic research fields beyond its currently known applications.

A prominent area of investigation is in the development of novel antibacterial agents. The 3-phenylisoquinoline structure is a key subunit of natural alkaloids that target the bacterial cell division protein FtsZ. nih.govnih.gov This protein is essential for bacterial viability, making it an attractive target for new antibiotics needed to combat multidrug-resistant strains like MRSA and VRE. nih.gov Research has shown that synthetic 3-phenylisoquinoline derivatives can stabilize FtsZ polymers and inhibit their enzymatic activity. nih.gov

The isoquinoline nucleus is also a common feature in compounds studied for their effects on cancer. rsc.org For example, isoquinolinequinone N-oxides have been investigated as "collateral sensitizers" to overcome multidrug resistance in cancer cells. nih.gov Future studies could explore whether derivatives of this compound can be designed to exhibit similar properties, potentially by targeting metabolic pathways that are unique to resistant cancer cells. nih.gov

Beyond these areas, the broader family of isoquinoline alkaloids exhibits a vast array of biological activities, including anti-inflammatory, neuroprotective, and antidiabetic effects. rsc.org This suggests that libraries of this compound derivatives could be screened against a wide variety of biological targets to uncover new and unexpected therapeutic applications. Research into a related dihydroisoquinoline derivative has also shown its potential to modulate muscle contractility by affecting calcium channels and serotonin (B10506) receptors, opening another avenue for physiological research. mdpi.com

Challenges and Opportunities in the Academic Study of Isoquinoline Compounds, exemplified by this compound

The academic study of isoquinoline compounds like this compound is characterized by both significant challenges and compelling opportunities. These factors collectively drive innovation in the field.

One of the primary challenges is synthetic complexity. The construction of the isoquinoline core, especially with specific substitution patterns and stereochemistry, can be a multi-step and labor-intensive process. researchgate.net Achieving high yields and stereoselectivity, as discussed in section 7.1, remains a significant hurdle that requires the continuous development of new synthetic methodologies. rsc.org

Another challenge relates to the physicochemical properties of some isoquinoline derivatives, such as poor water solubility. mdpi.com This can lead to low bioavailability, complicating the translation of promising in vitro results into effective in vivo models. As seen with the natural isoquinoline alkaloid berberine, significant formulation work may be required to overcome these issues. mdpi.com

Despite these challenges, the opportunities are vast. The structural and functional diversity of isoquinoline alkaloids provides a rich source of inspiration for the design of new therapeutic agents. rsc.org The this compound scaffold serves as an exemplary starting point for generating compound libraries to probe a wide range of biological systems. The urgent need for new antibiotics to address antimicrobial resistance presents a particularly strong opportunity, where the FtsZ-targeting potential of the 3-phenylisoquinoline core is a highly promising avenue of research. nih.govnih.gov

Moreover, the difficulties in synthesis themselves create opportunities for discovery in the field of organic chemistry. The demand for efficient, green, and selective methods to construct these molecules drives the innovation of new catalytic systems and reaction pathways, contributing fundamental knowledge to the broader chemical sciences. rsc.orgresearchgate.net

| Aspect | Challenges | Opportunities |

| Synthesis | Achieving stereoselectivity and high yields can be difficult; multi-step syntheses are often required. rsc.orgresearchgate.net | Development of novel, efficient, and "green" synthetic methods; innovation in catalysis and organic chemistry. rsc.org |

| Properties | Poor aqueous solubility and low bioavailability can hinder biological application. mdpi.com | Exploration of formulation strategies and prodrug approaches to improve pharmacokinetic profiles. |

| Biology | Understanding the precise mechanism of action for new derivatives requires extensive biological investigation. | The diverse bioactivity of the isoquinoline class provides a high probability of discovering new leads for various diseases (e.g., bacterial infections, cancer). nih.govrsc.orgnih.gov |

Q & A

Q. What are the key synthetic strategies for preparing 6,7-Dimethoxy-3-phenylisoquinoline derivatives?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. For example:

- Palladium-catalyzed coupling : Using 3-bromoquinolin-1-one or trifluoromethanesulfonate intermediates with arylboronic acids under Pd(OAc)₂/XPhos catalysis (ACN/H₂O, 100°C) .

- Oxidation and reduction steps : SeO₂-mediated oxidation followed by NaBH₄ reduction to modify substituents .

- Quaternization : Reacting with methyl iodide (MeI) in sealed tubes to form N-methylated derivatives . Purification often employs gradient chromatography (e.g., ISCO max) for high-purity yields.

Q. How is structural confirmation achieved for this compound derivatives?

- Nuclear Magnetic Resonance (NMR) : Protons adjacent to methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ peaks) .

- Crystallography : Limited due to solubility, but derivatives like iodide salts (e.g., 2b, 4b) may crystallize for X-ray analysis .

Q. What starting materials are critical for synthesizing 3-phenyl-substituted derivatives?

Key precursors include:

- 6,7-Dimethoxy-3-bromoquinolin-1-one for Suzuki couplings .